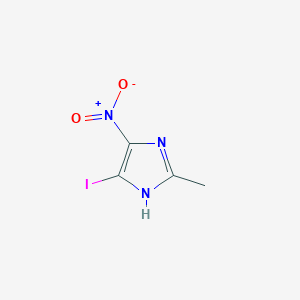
Bismuth oxide
Overview
Description
Bismuth oxide, with the chemical formula Bi2O3, is an inorganic compound that is commonly used in various scientific and industrial applications. It is found naturally as the minerals bismite and sphaerobismoite, but it is typically obtained as a by-product of the smelting of copper and lead ores . This compound is known for its unique properties, including high thermal stability, significant oxygen ion conductivity, and a high dielectric constant .
Synthetic Routes and Reaction Conditions:
Thermal Decomposition: this compound can be prepared by the thermal decomposition of bismuth(III) nitrate. The reaction involves gently heating bismuth(III) nitrate until it decomposes into this compound, nitrogen dioxide, and oxygen. The chemical equation for this reaction is: [ 2Bi(NO_3)_3 \rightarrow 2Bi_2O_3 + 6NO_2 + O_2 ]
Precipitation Method: Another method involves the precipitation of bismuth salts using strong alkalis such as sodium hydroxide.
Industrial Production Methods:
Hydrothermal Method: This method involves the use of hydrothermal reactions to synthesize bismuth oxides with different valence states and crystal structures.
Types of Reactions:
Oxidation: this compound can be formed by the oxidation of bismuth metal in the presence of oxygen. The reaction is as follows: [ 4Bi + 3O_2 \rightarrow 2Bi_2O_3 ]
Reduction: this compound can be reduced to bismuth metal using reducing agents such as ethanol.
Substitution: this compound can undergo substitution reactions with halogens to form bismuth halides. For example, the reaction with chlorine produces bismuth(III) chloride: [ 2Bi_2O_3 + 6Cl_2 \rightarrow 4BiCl_3 + 3O_2 ]
Common Reagents and Conditions:
Oxidation: Oxygen gas is commonly used as the oxidizing agent.
Reduction: Ethanol or other reducing agents can be used under controlled conditions.
Substitution: Halogens such as chlorine, bromine, and iodine are used in substitution reactions.
Major Products:
Oxidation: this compound (Bi2O3)
Reduction: Bismuth metal (Bi)
Substitution: Bismuth halides (e.g., BiCl3, BiBr3, BiI3)
Scientific Research Applications
Mechanism of Action
The mechanism of action of bismuth oxide in biomedical applications involves several pathways:
Enzyme Inhibition: Bismuth compounds can inhibit enzymes by binding to their active sites.
Reactive Oxidative Stress: Bismuth can induce oxidative stress in microbial cells, leading to cell damage and death.
Protein Binding: Bismuth binds to heat shock and histidine-rich proteins, disrupting their function.
Comparison with Similar Compounds
Bismuth oxide can be compared with other bismuth compounds and oxides of similar elements:
Bismuth Trioxide (Bi2O3): Similar to this compound but with different crystalline phases.
Bismuth Oxyhalides (BiOX): These compounds have photocatalytic properties and are used in environmental applications.
Bismuth Vanadate (BiVO4): Known for its photocatalytic activity in water splitting.
Bismuth Molybdate (Bi2MoO6): Used in catalysis and environmental remediation.
Bismuth Tungstate (Bi2WO6): Another photocatalyst with applications in environmental cleanup.
This compound stands out due to its high oxygen ion conductivity, making it suitable for applications in solid oxide fuel cells and other electronic devices .
Properties
IUPAC Name |
dibismuth;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXMATWDRGMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Bi+3].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O3 | |
| Record name | bismuth(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Bismuth(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1304-76-3 (Parent) | |
| Record name | Bismuth tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
465.959 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless solid; [Merck Index] Insoluble; [MSDSonline] | |
| Record name | Bismuth(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8013 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12048-50-9, 12640-40-3, 1304-76-3 | |
| Record name | Bismuth tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6I4E79QF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



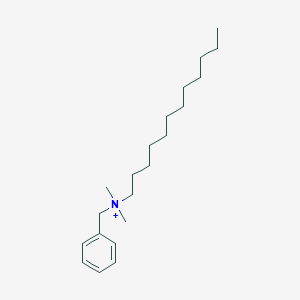
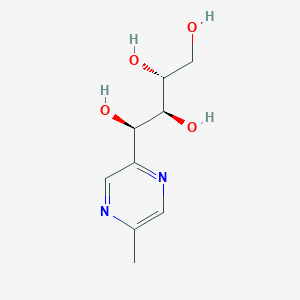

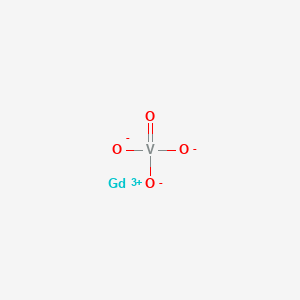
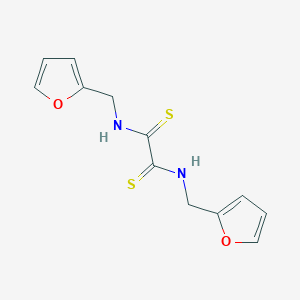
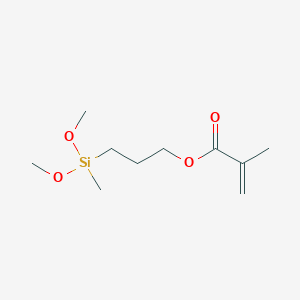
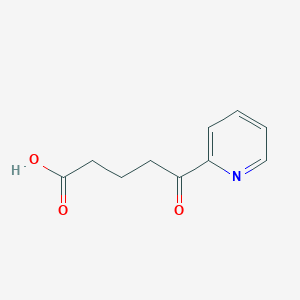

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)


